molecular formula C18H19N3O2S B12583612 N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide

Cat. No.: B12583612
M. Wt: 341.4 g/mol
InChI Key: AUBUDVGIPRHBSG-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide is a synthetic compound integrating quinazoline and acetamide pharmacophores, designed for investigative applications in medicinal chemistry. The structural framework is based on quinazoline derivatives, which are established in scientific literature as possessing significant biological potential. Related quinazoline-acetamide hybrids have demonstrated promising activity in research models of gastrointestinal disorders, showing notable curative ratios in experimental models of ulcerative colitis and peptic ulcer . The mechanism of action for this class of compounds is believed to involve multi-target engagement, potentially including modulation of inflammatory pathways and receptor interactions similar to other bioactive acetamide derivatives that function as selective receptor ligands . The molecular architecture features a 2-propylquinazoline core linked via a sulfanyl bridge to an N-(2-furylmethyl)acetamide group, creating a distinctive scaffold for structure-activity relationship studies. This compound is distributed exclusively to qualified researchers for in vitro investigation and non-clinical research, with all applications strictly limited to laboratory use.

Properties

Molecular Formula

C18H19N3O2S

Molecular Weight

341.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-propylquinazolin-4-yl)sulfanylacetamide

InChI

InChI=1S/C18H19N3O2S/c1-2-6-16-20-15-9-4-3-8-14(15)18(21-16)24-12-17(22)19-11-13-7-5-10-23-13/h3-5,7-10H,2,6,11-12H2,1H3,(H,19,22)

InChI Key

AUBUDVGIPRHBSG-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=CC=CC=C2C(=N1)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

Biological Activity

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H19N3O2S
  • Molecular Weight : 341.48 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of furfuryl amine with a quinazoline derivative. The process can be optimized for yield and purity using various solvents and reaction conditions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the quinazoline moiety often demonstrate activity against a range of bacterial strains, including resistant pathogens.

CompoundActivityReference
This compoundModerate antimicrobial activity against E. coli
Quinazoline derivativesBroad-spectrum antimicrobial activity

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented in several studies. For example, derivatives of quinazoline have shown efficacy in reducing seizure activity in animal models, suggesting that this compound may possess similar properties.

StudyModel UsedFindings
Maximal Electroshock (MES)Significant reduction in seizure duration
Pentylenetetrazole-induced seizuresEffective in preventing seizures

The mechanism by which this compound exerts its biological effects is likely multifaceted. It is hypothesized that the compound interacts with neurotransmitter systems, possibly modulating GABAergic and glutamatergic pathways, which are critical in seizure activity and mood regulation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effectiveness of various quinazoline derivatives, including those structurally related to this compound. Results indicated notable inhibition against Gram-positive and Gram-negative bacteria.
  • Anticonvulsant Screening : In a controlled experiment involving MES models, compounds similar to this compound were administered to assess their anticonvulsant properties, revealing promising results that warrant further investigation.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₈H₁₉N₃O₂S
  • Molecular Weight : Approximately 345.43 g/mol

The compound's structure suggests potential for diverse biological activity due to the presence of both furan and quinazoline ring systems, which are known for their therapeutic properties.

Anticancer Activity

N-(2-Furylmethyl)-2-[(2-propyl-4-quinazolinyl)sulfanyl]acetamide has shown promise in cancer research. Preliminary studies indicate that it may interact with specific kinases involved in cancer signaling pathways. The dual functional groups allow for the exploration of various mechanisms of action against cancer cells.

Case Studies:

  • Interaction studies using molecular docking suggest that this compound could bind effectively to target proteins associated with tumor growth and metastasis.
CompoundBiological ActivityTarget
This compoundPotential anticancer propertiesKinases involved in cancer signaling

Antimicrobial Properties

The compound's structural features also indicate potential antimicrobial activity. The furan ring is known for its ability to enhance the bioactivity of compounds against various pathogens.

Research Findings:

  • Studies have indicated that derivatives similar to this compound exhibit significant antimicrobial effects, suggesting that this compound could be developed as a lead for new antibiotics.

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. Each step requires careful optimization to achieve high yields and purity. The synthesis pathway may include:

  • Formation of the furylmethyl component.
  • Synthesis of the quinazoline moiety.
  • Coupling through thioether formation.

Comparison with Similar Compounds

The following table summarizes key structural analogs and their reported biological activities or structural features:

Compound Name & Source Structural Features Biological Activity/Findings Key References
Target Compound 2-Propyl-4-quinazolinyl-sulfanyl, N-(2-furylmethyl) acetamide Hypothetical: Potential enzyme inhibition or antimicrobial activity (inferred from analogs)
OLC-12 () Triazole core, ethyl/isopropylphenyl substituents Orco agonist (insect olfaction modulation)
Compounds 38 & 39 () Triazol-sulfanyl, fluorobenzyl substituents Antibacterial (MIC: 8–16 µg/mL against E. coli)
8t, 8u, 8v, 8w () Oxadiazole core, indolylmethyl substituents LOX inhibition (IC50: 12–45 µM), α-glucosidase inhibition (weak)
N-(4-Methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide () Aminophenyl-sulfanyl, methoxyphenyl substituent Antimicrobial (structural basis for activity)
Compound Quinolinyl-sulfanyl, cyanomethyl substituent Structural analog (no activity reported)
Compound Dichlorophenyl, pyrazolyl substituent Crystallographic study (dihedral angles influence dimer formation via N–H⋯O bonds)

Structural and Functional Analysis

Heterocyclic Core Variations
  • Quinazoline vs. In contrast, triazole (–3) and oxadiazole () cores are monocyclic and may offer different electronic profiles or metabolic stability .
  • Sulfanyl Linkage : The sulfanyl (-S-) bridge is conserved across most analogs, suggesting its role in stabilizing molecular conformation or enhancing redox activity.
Substituent Effects
  • 2-Furylmethyl Group : The furan ring in the target compound introduces oxygen-based hydrogen-bonding capacity, distinguishing it from phenyl () or pyridinyl () substituents. This may improve solubility or target specificity.
  • 2-Propyl vs.

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